molecular formula C11H14BrN2NaO3 B1262023 Enibomal sodium CAS No. 3329-16-6

Enibomal sodium

Katalognummer: B1262023
CAS-Nummer: 3329-16-6
Molekulargewicht: 325.13 g/mol
InChI-Schlüssel: OJFQAJVRMVQQHN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enibomal sodium (5-(2-bromoallyl)-5-isopropyl-1-methylbarbituric acid) is a fast-acting barbiturate derivative primarily studied for its anesthetic and sedative properties . Structurally, it belongs to the barbituric acid class, characterized by a pyrimidine-2,4,6-trione core with substituents at positions 1, 5, and 5'. Its unique bromoallyl and isopropyl groups at position 5 contribute to its pharmacokinetic profile, including rapid onset and cardiovascular effects such as tachycardia and hypotension observed in canine models .

Eigenschaften

CAS-Nummer

3329-16-6

Molekularformel

C11H14BrN2NaO3

Molekulargewicht

325.13 g/mol

IUPAC-Name

sodium;5-(2-bromoprop-2-enyl)-1-methyl-4,6-dioxo-5-propan-2-ylpyrimidin-2-olate

InChI

InChI=1S/C11H15BrN2O3.Na/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16;/h6H,3,5H2,1-2,4H3,(H,13,15,17);/q;+1/p-1

InChI-Schlüssel

OJFQAJVRMVQQHN-UHFFFAOYSA-M

SMILES

CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC(=C)Br.[Na+]

Kanonische SMILES

CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC(=C)Br.[Na+]

Andere CAS-Nummern

3329-16-6

Verwandte CAS-Nummern

125-55-3 (Parent)

Synonyme

5-(2-bromoallyl)-5-isopropyl-1-methylbarbituric acid
enibomal
enibomal sodium
eunarcon
narcobarbital
Narcodorm
pronarcon
pronarcon, (+-)-isomer
pronarcon, (R)-isomer
pronarcon, (S)-isomer
pronarcon, sodium salt

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

General Reactivity of Sodium with Common Substances

Reaction with Water:
2Na+2H2O2NaOH+H22\text{Na}+2\text{H}_2\text{O}\rightarrow 2\text{NaOH}+\text{H}_2

  • Exothermic reaction producing sodium hydroxide and hydrogen gas 3.

Reaction with Halogens:
2Na+Cl22NaCl2\text{Na}+\text{Cl}_2\rightarrow 2\text{NaCl}

  • Vigorous reaction forming ionic salts (e.g., NaCl, NaBr) .

Reaction with Acids:
2Na+2HCl2NaCl+H22\text{Na}+2\text{HCl}\rightarrow 2\text{NaCl}+\text{H}_2

  • Highly exothermic, yielding hydrogen gas .

Sodium in Organic Reactions

Birch Reduction:

  • Sodium in liquid ammonia reduces alkynes to trans-alkenes via radical intermediates .

Wurtz Reaction:
2RCl+2NaR R+2NaCl2\text{RCl}+2\text{Na}\rightarrow \text{R R}+2\text{NaCl}

  • Coupling of alkyl halides to form alkanes .

Alcoholate Formation:
Na+ROHRONa+12H2\text{Na}+\text{ROH}\rightarrow \text{RONa}+\frac{1}{2}\text{H}_2

  • Produces alkoxides (e.g., sodium methoxide) .

Sodium in Biochemical Contexts

Endothelial Dysfunction:

  • High sodium intake (>5 g/day) impairs endothelium-dependent vasodilation independently of blood pressure changes .

Salt Sensitivity:

  • Sodium retention correlates with suppressed plasma renin activity and angiotensin II levels .

Reaction Kinetics

Sodium Thiosulfate and HCl:
Na2S2O3+2HClS+SO2+2NaCl\text{Na}_2\text{S}_2\text{O}_3+2\text{HCl}\rightarrow \text{S}+\text{SO}_2+2\text{NaCl}

  • Rate law analysis shows first-order dependence on  Na2S2O3]\text{ Na}_2\text{S}_2\text{O}_3] .

[Na₂S₂O₃] (M)Reaction Time (s)Reaction Rate (s⁻¹)
0.1522.50.0444
0.1227.30.0367
0.0935.10.0285

Limitations and Recommendations

The absence of "Enibomal sodium" in the indexed literature suggests it may be:

  • A deprecated or obscure compound.

  • A proprietary name not disclosed in public databases.

  • A misspelled or misrepresented term.

For further investigation, consider:

  • Validating the compound’s IUPAC name or CAS Registry Number.

  • Exploring patents or proprietary chemical databases.

  • Consulting specialized journals in pharmacology or organic chemistry.

Let me know if you can provide additional identifiers or context for this compound.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Similarities

Enibomal sodium shares structural homology with other barbiturates, which are classified based on substituents at positions 1 and 5 of the barbituric acid core. Key comparators include:

Table 1: Structural Comparison of Enibomal Sodium and Related Barbiturates
Compound Substituents (Position 1) Substituents (Position 5) Key Functional Groups
Enibomal Sodium Methyl 2-bromoallyl, isopropyl Bromoallyl, isopropyl
Proxibarbal Ethyl Cyclohexenyl Cyclohexenyl
Allobarbital Allyl Diethyl Allyl, diethyl
Cyclobarbital Ethyl Cyclohexenyl Cyclohexenyl
Vinylbital Methyl 1-methylbutyl, vinyl Vinyl, branched alkyl

Sources :

Pharmacological Profiles

Barbiturates exhibit varying durations of action (ultra-short to long-acting) and therapeutic indices, influenced by their substituents.

Table 2: Pharmacological Comparison
Compound Onset/Duration Primary Indications Key Adverse Effects
Enibomal Sodium Fast-acting, short Experimental anesthesia (historical) Tachycardia, hypotension
Proxibarbal Intermediate Migraine (withdrawn) Risk of dependency, withdrawal
Allobarbital Long-acting Sedation, epilepsy Respiratory depression
Cyclobarbital Intermediate Insomnia, anxiety Dizziness, dependency
Vinylbital Ultra-short-acting Anesthesia induction Hypotension, hepatotoxicity

Sources :

Mechanistic Differences

  • Enibomal Sodium : Depresses sympathetic adrenergic responses (e.g., pressor responses to carotid occlusion) while sparing cholinergic vasodilation in light anesthesia. Its bromoallyl group may enhance lipid solubility, contributing to rapid CNS penetration .
  • Proxibarbal : Cyclohexenyl substituents likely prolong its half-life, but its withdrawal from the French market underscores safety concerns, including dependency risks .
  • Vinylbital : The vinyl group at position 5 shortens duration due to rapid redistribution, making it suitable for induction .

Q & A

Q. How should researchers design a dose-response experiment to determine the optimal concentration of Enibomal sodium in in vitro studies?

Methodological Answer:

  • Experimental Design : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture threshold and saturation effects. Include positive/negative controls (e.g., vehicle-only and reference compounds) .
  • Data Collection : Measure outcomes (e.g., cell viability, enzyme activity) in triplicate to ensure reproducibility. Use automated plate readers for high-throughput assays.
  • Statistical Analysis : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate with ANOVA or non-parametric tests for non-linear responses .

Q. What standardized protocols ensure batch-to-batch consistency in synthesizing and purifying Enibomal sodium?

Methodological Answer:

  • Synthesis : Document reaction conditions (temperature, pH, solvent ratios) and intermediates using techniques like thin-layer chromatography (TLC) for real-time monitoring .
  • Purification : Employ recrystallization or column chromatography with purity thresholds (e.g., ≥95% by HPLC). Validate purity via NMR (¹H/¹³C) and mass spectrometry .
  • Quality Control : Maintain a batch record with raw spectral data and retention times. Compare against reference standards in peer-reviewed syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity profiles of Enibomal sodium?

Methodological Answer:

  • Triangulation : Cross-validate using ex vivo models (e.g., isolated organ assays) to bridge in vitro-in vivo gaps .
  • Pharmacokinetic Analysis : Measure bioavailability, tissue distribution, and metabolite formation via LC-MS/MS. Adjust dosing regimens to account for metabolic clearance .
  • Mechanistic Studies : Use genetic knockouts or siRNA to identify off-target effects in animal models .

Q. What computational strategies predict Enibomal sodium’s interactions with non-target proteins?

Methodological Answer:

  • Molecular Docking : Screen against structural databases (e.g., PDB) using software like AutoDock Vina. Prioritize binding pockets with high conservation scores .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability. Validate with free-energy calculations (e.g., MM-PBSA) .
  • Network Pharmacology : Map interaction networks using STRING or KEGG to identify secondary pathways affected by off-target binding .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for addressing inter-laboratory variability in Enibomal sodium studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity .
  • Sensitivity Analysis : Test robustness by excluding outliers or adjusting for confounding variables (e.g., cell passage number) .
  • Standardization : Adopt consensus protocols (e.g., MIAME guidelines) for reporting experimental parameters .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate Enibomal sodium’s mechanism of action?

Methodological Answer:

  • Pathway Enrichment : Use tools like GSEA or DAVID to identify overrepresented pathways in omics datasets.
  • Machine Learning : Train classifiers (e.g., random forests) to predict mechanistic links from high-dimensional data .
  • Validation : Confirm key targets via CRISPR-Cas9 knockouts or Western blotting .

Ethical & Methodological Rigor

Q. What ethical considerations are critical when designing human trials involving Enibomal sodium?

Methodological Answer:

  • Informed Consent : Disclose potential risks (e.g., hepatotoxicity) and benefits in participant materials .
  • Data Privacy : Anonymize datasets and comply with GDPR/HIPAA regulations. Store data in encrypted repositories .
  • Safety Monitoring : Implement independent review boards to audit adverse events and terminate trials if predefined toxicity thresholds are breached .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.